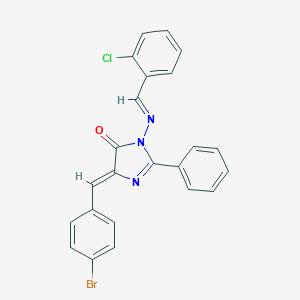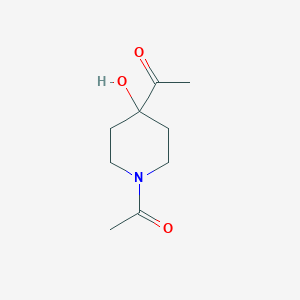
1,4-Diacetyl-4-hydroxypiperidine
Overview
Description
1,4-Diacetyl-4-hydroxypiperidine (DAHP) is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a derivative of piperidine and is also known as N-acetylnorapomorphine. DAHP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of DAHP involves its interaction with dopamine receptors in the brain. DAHP acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully. This results in a modulatory effect on dopamine signaling, which can have a range of physiological and behavioral effects.
Biochemical And Physiological Effects
DAHP has been shown to have a range of biochemical and physiological effects, including modulation of dopamine signaling, changes in synaptic plasticity, and alterations in gene expression. These effects can have implications for a range of physiological processes, including mood regulation, reward processing, and learning and memory.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DAHP in lab experiments is its specificity for dopamine receptors. This allows researchers to selectively study the effects of dopamine signaling without the confounding effects of other neurotransmitters. However, one limitation of using DAHP is its relatively low potency and efficacy compared to other dopamine agonists. This can make it less effective for certain types of experiments.
Future Directions
There are several potential future directions for research on DAHP. One area of interest is the development of more potent and selective DAHP derivatives for use in research. Another potential direction is the study of the effects of DAHP on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, DAHP may have potential therapeutic applications for the treatment of mood disorders and addiction, which could be explored in future research.
Scientific Research Applications
DAHP has been widely used in scientific research as a tool to study the mechanisms of action of various drugs and neurotransmitters. It has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. DAHP has also been used to study the effects of drugs such as cocaine and amphetamines on dopamine signaling.
properties
CAS RN |
132945-52-9 |
|---|---|
Product Name |
1,4-Diacetyl-4-hydroxypiperidine |
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(1-acetyl-4-hydroxypiperidin-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(13)3-5-10(6-4-9)8(2)12/h13H,3-6H2,1-2H3 |
InChI Key |
QXWURQKOENDEDO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
Canonical SMILES |
CC(=O)C1(CCN(CC1)C(=O)C)O |
synonyms |
4-Piperidinol, 1,4-diacetyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

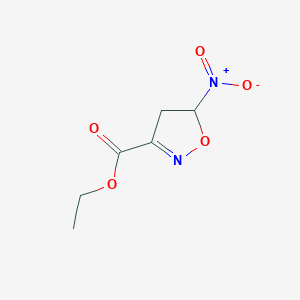
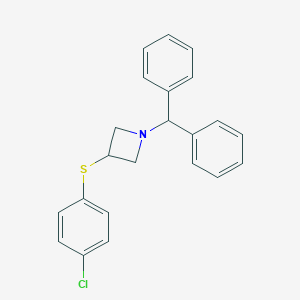
![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)
![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
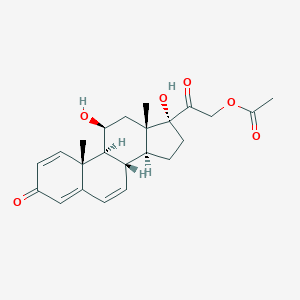
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
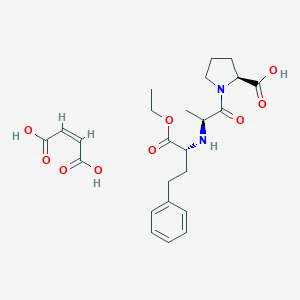
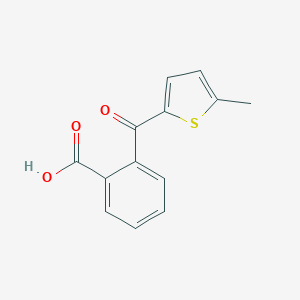

![2-Propynoic acid, 3-bicyclo[1.1.1]pent-1-yl-(9CI)](/img/structure/B138565.png)
![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)


